molecular formula C14H14O2 B11891528 2-Naphthalen-2-yl-1,3-dioxane CAS No. 31053-73-3

2-Naphthalen-2-yl-1,3-dioxane

Cat. No.: B11891528
CAS No.: 31053-73-3
M. Wt: 214.26 g/mol
InChI Key: CBRARZGZWVHMSX-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yl)-1,3-dioxane typically involves the reaction of 2-naphthol with formaldehyde and an appropriate diol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.

Industrial Production Methods

Industrial production of 2-(naphthalen-2-yl)-1,3-dioxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives

Scientific Research Applications

2-(Naphthalen-2-yl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxane ring and naphthalene moiety can facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring.

    2-(Naphthalen-2-yl)-1,4-dioxane: Contains a 1,4-dioxane ring instead of 1,3-dioxane.

    Naphthalene derivatives: Compounds like naphthalene-2-ol and naphthalene-2-carboxylic acid.

Uniqueness

2-(Naphthalen-2-yl)-1,3-dioxane is unique due to the presence of both a dioxane ring and a naphthalene group, which confer distinct chemical and physical properties

Properties

CAS No.

31053-73-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3-dioxane

InChI

InChI=1S/C14H14O2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2

InChI Key

CBRARZGZWVHMSX-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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